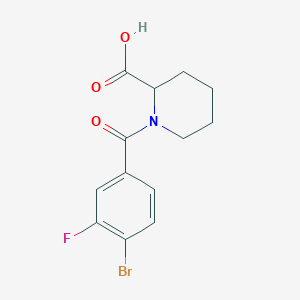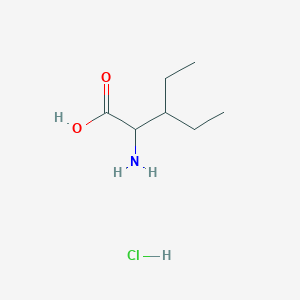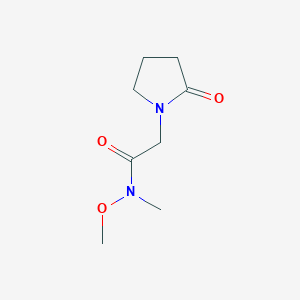![molecular formula C13H13NO2 B1526053 [6-(Benzyloxy)pyridin-3-yl]methanol CAS No. 936344-83-1](/img/structure/B1526053.png)
[6-(Benzyloxy)pyridin-3-yl]methanol
概要
説明
Molecular Structure Analysis
The molecular structure of “[6-(Benzyloxy)pyridin-3-yl]methanol” consists of a pyridine ring attached to a benzyl group via an oxygen atom. The molecular weight of this compound is 215.25 .Physical And Chemical Properties Analysis
“[6-(Benzyloxy)pyridin-3-yl]methanol” is a colorless solid with a characteristic mild odor. The molecular weight of this compound is 215.25 .科学的研究の応用
Corrosion Inhibition
One study investigated the use of related pyridine derivatives as corrosion inhibitors for mild steel in acidic media. The research demonstrated that these compounds could effectively inhibit corrosion, attributed to their ability to adsorb onto the metal surface through nitrogen atoms, offering a protective layer against corrosion. This finding suggests potential applications in corrosion prevention technologies (Ma et al., 2017).
Organic Synthesis and Catalysis
Several studies have focused on the synthesis and properties of pyridine derivatives for applications in organic synthesis and catalysis. For example, research on the synthesis of novel pyridine derivatives highlighted their potential as intermediates in creating complex organic molecules. These compounds have shown promise in various chemical reactions, including oxidation processes and the formation of cyclic compounds, indicating their versatility in synthetic chemistry applications (Mitsumoto & Nitta, 2004).
Antioxidant Properties
Research on 6-substituted-2,4-dimethyl-3-pyridinols revealed their significant antioxidant properties. These compounds were synthesized and evaluated for their ability to act as chain-breaking antioxidants, showcasing their potential in combating oxidative stress. This property could be relevant in developing new antioxidants for pharmaceutical or material science applications (Wijtmans et al., 2004).
Hydrodeoxygenation Catalysts
A study on the catalytic properties of palladium complexes with pyridine ligands for hydrodeoxygenation of benzyl alcohol showed moderate catalytic activity. This research provides insights into the potential use of pyridine derivatives in catalysis, particularly for reactions relevant to biomass conversion and biofuel production (Tillou & Vannucci, 2021).
Electrocatalysis and Photocatalysis
Pyridinium derivatives have been investigated as effective electrocatalysts for carbon dioxide reduction to methanol, demonstrating the potential of pyridine-based compounds in renewable energy technologies. These findings indicate the role of pyridine derivatives in developing new catalytic systems for environmental applications (Cole et al., 2010).
特性
IUPAC Name |
(6-phenylmethoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIZJUMKFXIJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Benzyloxy)pyridin-3-yl]methanol | |
CAS RN |
936344-83-1 | |
| Record name | [6-(benzyloxy)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

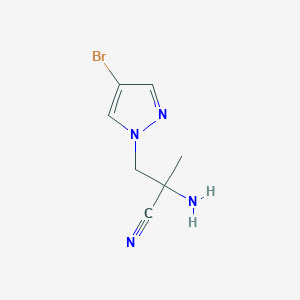
![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)
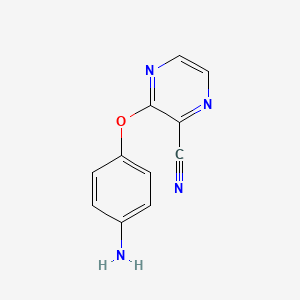
![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)
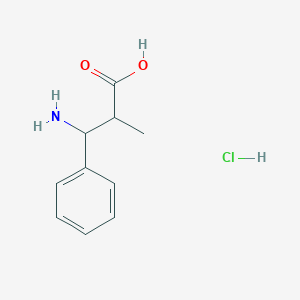
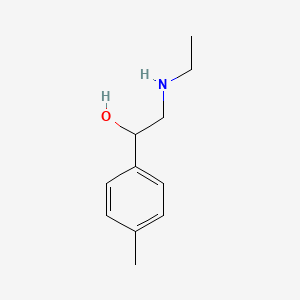
![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
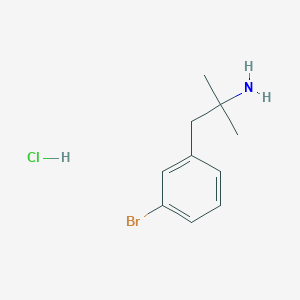
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)
